

An In-depth Technical Guide to 2-Bromo-5-isopropoxypyridine

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Compound of Interest

Compound Name: **2-Bromo-5-isopropoxypyridine**

Cat. No.: **B1524843**

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This guide provides a comprehensive technical overview of **2-Bromo-5-isopropoxypyridine**, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core chemical properties, established synthesis protocols, reactivity, and significant applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

2-Bromo-5-isopropoxypyridine is a disubstituted pyridine derivative featuring a bromine atom at the 2-position and an isopropoxy group at the 5-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate for introducing the 5-isopropoxypyridine moiety into more complex molecular architectures. The pyridine ring, an electron-deficient aromatic system, is a privileged scaffold in medicinal chemistry. The bromine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, while the isopropoxy group modulates the molecule's electronic properties, lipophilicity, and steric profile.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis. The data for **2-Bromo-5-isopropoxypyridine** is summarized below.

Core Physicochemical Data

The key physical and chemical identifiers for **2-Bromo-5-isopropoxypyridine** are presented in the table below. These properties are crucial for reaction setup, purification, and storage.

Property	Value	Source
IUPAC Name	2-bromo-5-(propan-2-yloxy)pyridine	N/A
CAS Number	870521-31-6	[1]
Molecular Formula	C ₈ H ₁₀ BrNO	[1]
Molecular Weight	216.08 g/mol	N/A
Appearance	Clear, colorless liquid	[1]
Refractive Index	1.5280-1.5330 @ 20°C	[1]
Storage	Store under inert atmosphere, room temperature	

Spectroscopic Profile

While specific spectral data for **2-Bromo-5-isopropoxypyridine** is not widely published in public databases, its expected spectroscopic characteristics can be inferred from analogous structures like 2-Bromo-5-methoxypyridine.[\[2\]](#)

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the δ 7.0-8.5 ppm range. The isopropyl group will present as a septet for the CH proton and a doublet for the two methyl groups.
- ¹³C NMR: The carbon spectrum will show six distinct aromatic signals for the pyridine ring and two signals for the isopropyl group. The carbon atom attached to the bromine (C2) will be significantly shifted.
- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks (M⁺) and (M+2)⁺ being readily identifiable.

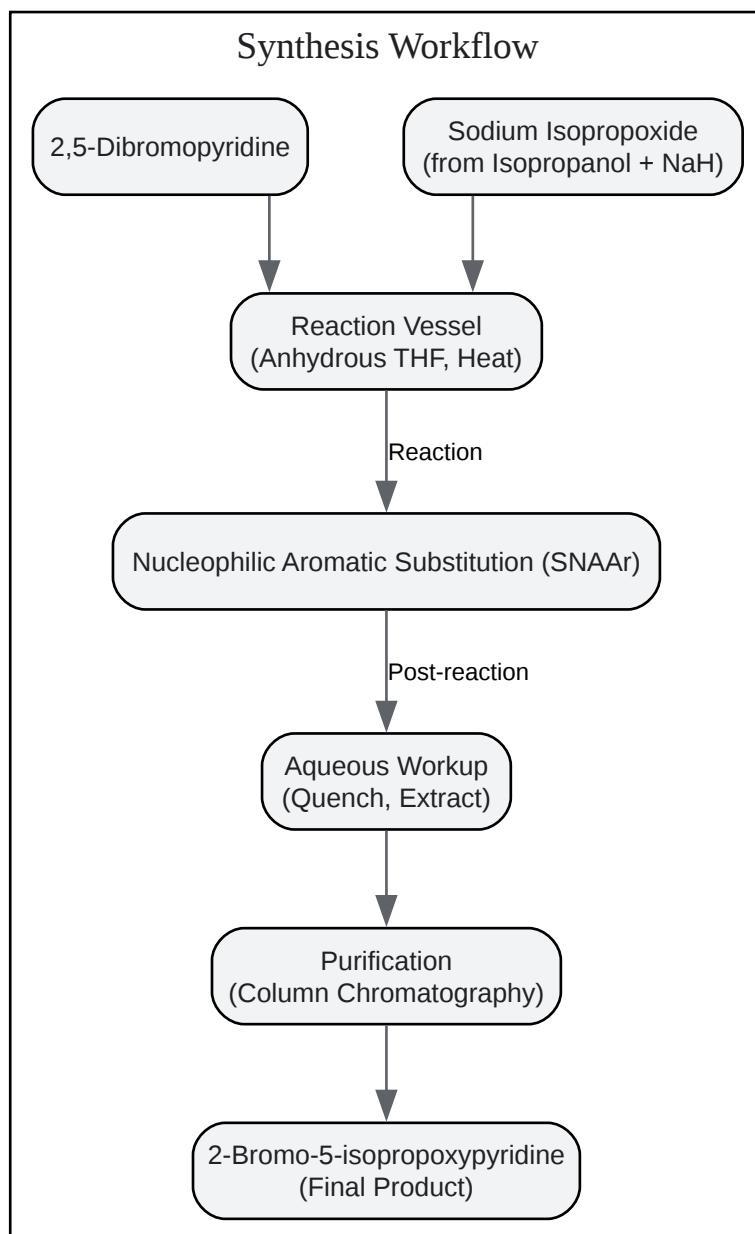
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching frequencies for the aromatic and aliphatic groups, as well as C-N and C-O stretching vibrations typical for the pyridine and ether functionalities.

Synthesis and Manufacturing

The synthesis of **2-Bromo-5-isopropoxypyridine** typically starts from more readily available pyridine precursors. A common and logical synthetic route involves the nucleophilic aromatic substitution (SNAr) of a suitable dihalopyridine.

Synthetic Workflow: A General Protocol

A prevalent method involves the reaction of 2,5-dibromopyridine with sodium isopropoxide. The rationale behind this choice is the enhanced reactivity of the bromine atom at the 2-position of the electron-deficient pyridine ring towards nucleophilic attack, compared to the bromine at the 5-position.



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Caption: General workflow for the synthesis of **2-Bromo-5-isopropoxypyridine**.

Step-by-Step Experimental Protocol

- Preparation of Sodium Isopropoxide: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous isopropanol and an appropriate solvent like tetrahydrofuran (THF). Cool the solution in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir and warm

to room temperature until hydrogen gas evolution ceases, indicating the complete formation of sodium isopropoxide.

- Nucleophilic Substitution Reaction: In a separate flask, dissolve 2,5-dibromopyridine in anhydrous THF. Add this solution dropwise to the freshly prepared sodium isopropoxide solution.
- Reaction Monitoring: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup and Extraction: After completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Concentrate the dried organic phase under reduced pressure. The resulting crude product is then purified using flash column chromatography on silica gel to yield pure **2-Bromo-5-isopropoxypyridine**.

Chemical Reactivity and Key Transformations

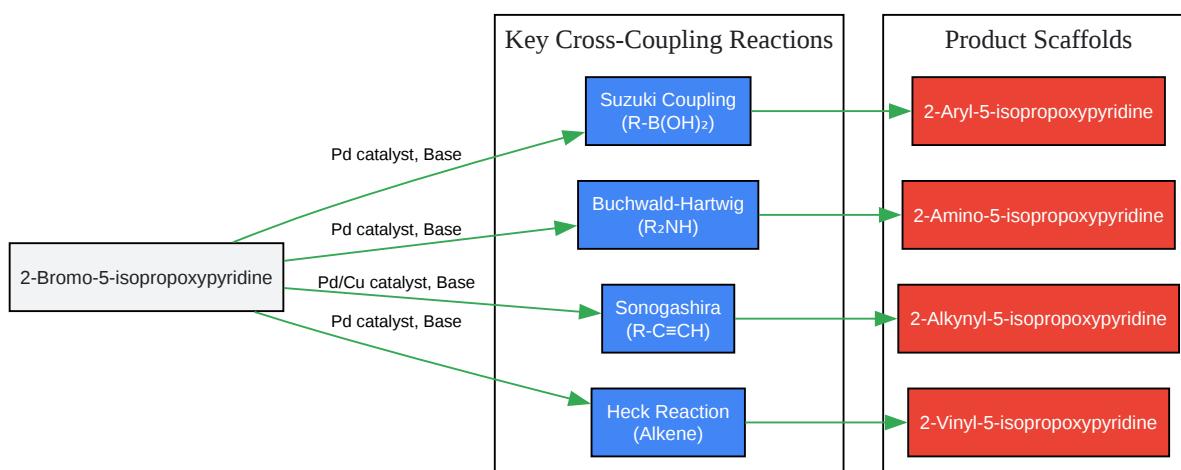
The utility of **2-Bromo-5-isopropoxypyridine** as a synthetic intermediate stems from the reactivity of its C-Br bond. This site is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position is an excellent leaving group for various cross-coupling reactions, which are foundational in modern drug discovery for constructing complex molecular frameworks.^[3]

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is one of the most widely used methods to introduce aryl or heteroaryl substituents at the 2-position.

- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted 2-aminopyridine derivatives which are common pharmacophores.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to alkynylpyridines.
- Heck Reaction: Reaction with alkenes to form substituted vinylpyridines.



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Caption: Reactivity of **2-Bromo-5-isopropoxypyridine** in cross-coupling reactions.

Applications in Research and Drug Discovery

The 5-alkoxypyridine motif is a common feature in many biologically active compounds. **2-Bromo-5-isopropoxypyridine** serves as a critical building block for synthesizing these targets.

- Kinase Inhibitors: The aminopyridine scaffold is a well-known hinge-binding motif in many kinase inhibitors.^[4] Using **2-Bromo-5-isopropoxypyridine**, medicinal chemists can synthesize libraries of 2-amino-5-isopropoxypyridine derivatives via Buchwald-Hartwig amination to explore structure-activity relationships (SAR) for various kinase targets implicated in cancer and inflammatory diseases.^[4]

- **GPCR Modulators:** G-protein coupled receptors are a major class of drug targets. The lipophilic isopropoxy group can enhance membrane permeability and modulate binding affinity. This building block allows for the strategic incorporation of the 5-isopropoxypyridine fragment into novel GPCR ligands.
- **Agrochemicals:** Substituted pyridines are also prevalent in modern fungicides and insecticides. The unique electronic and steric properties conferred by the bromo and isopropoxy groups make this compound a valuable intermediate in the synthesis of new agrochemical candidates.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling **2-Bromo-5-isopropoxypyridine**.

- **Hazard Statements:** This compound is typically classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[\[5\]](#)
- **Precautionary Measures:**
 - Always handle in a well-ventilated area or a chemical fume hood.[\[6\]](#)[\[7\]](#)
 - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[7\]](#)[\[8\]](#)
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.[\[6\]](#)
 - Wash hands thoroughly after handling.[\[6\]](#)
 - Store in a tightly closed container in a dry and well-ventilated place.[\[6\]](#)
- **First Aid:**
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[\[6\]](#)
 - Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[\[6\]](#)

- Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
- Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[6]

Conclusion

2-Bromo-5-isopropoxypyridine is a highly valuable and versatile building block in synthetic chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient route to a wide range of complex substituted pyridines. For researchers in drug discovery and materials science, this compound offers a strategic tool for introducing the 5-isopropoxypyridine moiety, enabling the systematic exploration of chemical space and the development of novel, high-value molecules.

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